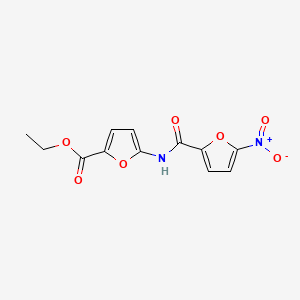![molecular formula C5H4N2OS B12897130 [1,3]Oxathiolo[4,5-d]pyrimidine CAS No. 83616-33-5](/img/structure/B12897130.png)
[1,3]Oxathiolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Oxathiolo[4,5-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxathiolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminopyrimidine aldehydes or ketones with sulfur-containing reagents under specific conditions . Another approach includes the oxidative synthesis using tert-butyl hydroperoxide (TBHP) as an oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Oxathiolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like TBHP.
Substitution: Nucleophilic substitution reactions can be performed on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include TBHP for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which [1,3]Oxathiolo[4,5-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine: Similar in structure but contains an oxygen atom instead of sulfur.
1,3-Oxazolo[5,4-d]pyrimidine: Another structural isomer with potential anticancer activity.
Uniqueness
The presence of a sulfur atom in [1,3]Oxathiolo[4,5-d]pyrimidine distinguishes it from its oxygen-containing analogs. This difference can lead to variations in biological activity and chemical reactivity, making this compound a unique compound with distinct properties.
Propiedades
Número CAS |
83616-33-5 |
|---|---|
Fórmula molecular |
C5H4N2OS |
Peso molecular |
140.17 g/mol |
Nombre IUPAC |
[1,3]oxathiolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)9-3-8-4/h1-2H,3H2 |
Clave InChI |
QUKZJBXRDPLLNI-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CN=CN=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


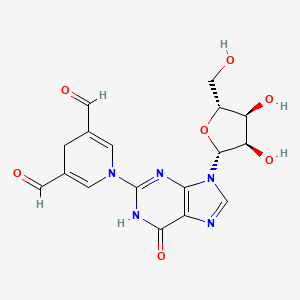
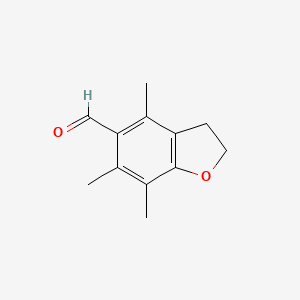
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
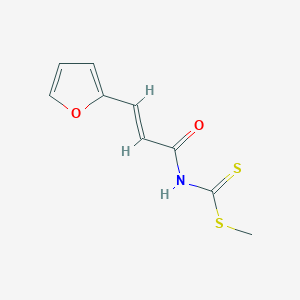

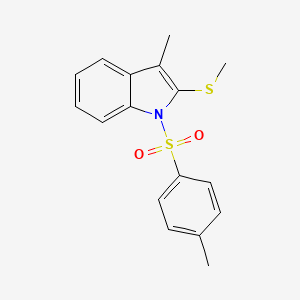
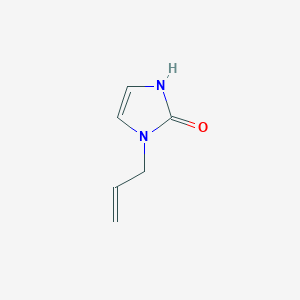

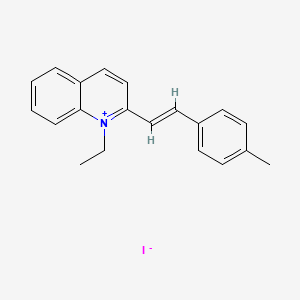



![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
